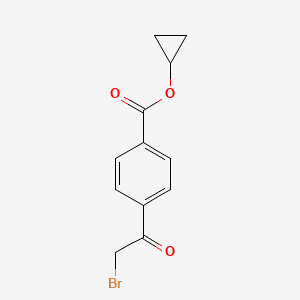

Cyclopropyl 4-(2-bromoacetyl)benzoate

Description

Properties

Molecular Formula |

C12H11BrO3 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

cyclopropyl 4-(2-bromoacetyl)benzoate |

InChI |

InChI=1S/C12H11BrO3/c13-7-11(14)8-1-3-9(4-2-8)12(15)16-10-5-6-10/h1-4,10H,5-7H2 |

InChI Key |

OFYHONSKZJUJTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC(=O)C2=CC=C(C=C2)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropyl 4 2 Bromoacetyl Benzoate

Strategies for Carbon-Bromine Bond Formation at the Alpha-Position of Ketones

The introduction of a bromine atom at the alpha-position of the ketone in the Cyclopropyl (B3062369) 4-acetylbenzoate intermediate is a critical step. This transformation, known as alpha-halogenation, typically proceeds through an enol or enolate intermediate. The reactivity of this position is due to the electron-withdrawing nature of the carbonyl group, which acidifies the alpha-protons. libretexts.org

Bromination of Methyl Ketone Precursors

The precursor, Cyclopropyl 4-acetylbenzoate, possesses a methyl ketone moiety that is the target for bromination. The goal is selective monobromination, as subsequent brominations can occur but are generally slower. The reaction is typically catalyzed by acid, which facilitates the formation of the nucleophilic enol intermediate that then reacts with an electrophilic bromine source. masterorganicchemistry.com

A variety of brominating agents can be employed for the alpha-bromination of aryl methyl ketones, each with specific advantages concerning handling, selectivity, and reaction conditions.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for alpha-bromination due to its solid nature, which makes it easier and safer to handle than liquid bromine. shodhsagar.comresearchgate.net The reaction is often catalyzed by a protic acid, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst like acidic aluminum oxide (Al₂O₃). nih.govresearchgate.net The acid promoter is essential for facilitating the formation of the enol tautomer, which is the reactive species. shodhsagar.comresearchgate.net Studies on acetophenone (B1666503), a model substrate, show that using NBS with p-TsOH in methanol (B129727) can yield α-bromoacetophenones in high yields. researchgate.net Another efficient system involves using NBS with acidic Al₂O₃, which may enhance both the enol formation and the release of the bromonium ion. nih.gov

Elemental Bromine (Br₂): The classic method for alpha-bromination involves the use of elemental bromine, typically in an acidic solvent like acetic acid. masterorganicchemistry.comnih.gov The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by attack of the enol on a bromine molecule. masterorganicchemistry.com While effective, this method involves handling hazardous and corrosive liquid bromine, and selectivity can be an issue, sometimes leading to by-products from bromination of the aromatic ring or dibromination. nih.govnih.gov

Other Brominating Systems: To circumvent the hazards of liquid bromine, other reagents have been developed. Pyridine hydrobromide perbromide is a solid, stable source of bromine that can be used in solvents like acetic acid. nih.gov Alternative methods also include using a combination of sodium bromide (NaBr) or ammonium (B1175870) bromide with an oxidant like potassium persulfate (K₂S₂O₈) or Oxone®, respectively. researchgate.net Another approach utilizes sodium bromate (B103136) (NaBrO₃) and sodium bisulfite (NaHSO₃) in an aqueous medium, offering a greener alternative. google.com

The following table summarizes various reagent systems used for the alpha-bromination of acetophenone derivatives.

| Brominating Reagent | Catalyst / Co-reagent | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Methanol | High yield, common method. researchgate.net |

| N-Bromosuccinimide (NBS) | Acidic Alumina (B75360) (Al₂O₃) | Methanol | Heterogeneous catalyst, reusable. nih.gov |

| Bromine (Br₂) | Acetic Acid (HOAc) | Acetic Acid | Classic method, requires handling liquid Br₂. nih.gov |

| Pyridine hydrobromide perbromide | None | Acetic Acid | Solid, safer alternative to Br₂. nih.gov |

| Sodium Bromide (NaBr) | Potassium Persulfate (K₂S₂O₈) | Acetonitrile/Water | Selective synthesis of mono- or dibromoacetophenone. researchgate.net |

The choice of solvent can significantly influence the yield and selectivity of the alpha-bromination reaction. The solvent can affect the rate of enolization, the solubility of reagents, and the stability of intermediates.

A systematic study on the α-bromination of acetophenone using NBS and acidic alumina highlighted the profound impact of the solvent on product yield. Protic solvents, particularly methanol, were found to be superior. The high yield in methanol (89%) might be attributed to its nucleophilic nature, which could assist in the release of the bromonium ion from NBS. nih.gov In contrast, a study using microwave irradiation with NBS and p-TsOH found dichloromethane (B109758) to be the optimal solvent, affording excellent selectivity with only the monobrominated product being formed. researchgate.netresearchgate.net

The table below presents the effect of different solvents on the yield of α-bromoacetophenone using NBS and acidic Al₂O₃ at reflux temperature, as reported in one study. nih.gov

| Solvent | Yield (%) |

| Methanol (MeOH) | 89 |

| Ethanol (EtOH) | 74 |

| Acetonitrile (CH₃CN) | 51 |

| Tetrahydrofuran (THF) | 56 |

| Dichloromethane (CH₂Cl₂) | 44 |

| Chloroform (CHCl₃) | 48 |

| Water (H₂O) | 15 |

These findings underscore the importance of empirical optimization of the reaction solvent to achieve the desired outcome for a specific substrate like Cyclopropyl 4-acetylbenzoate.

Alternative Routes to Alpha-Bromoacetyl Functionality

Beyond the direct bromination of a ketone precursor, other synthetic strategies can generate the α-bromoacetyl group. One such approach involves the synthesis from olefins. For example, α-bromoketones can be prepared from olefins using a bromide/bromate couple as a non-hazardous brominating agent in a one-pot synthesis. researchgate.net Another advanced method involves the use of N-alkenoxypyridinium salts as substrates, which can be converted to α-haloketones under mild conditions with excellent functional group tolerance. organic-chemistry.org While these methods are not the most direct for the synthesis of Cyclopropyl 4-(2-bromoacetyl)benzoate, they represent the broader synthetic toolkit available for constructing the α-bromo ketone functionality.

Esterification Protocols for Benzoate (B1203000) Linkage Formation

The formation of the ester bond between the 4-acetylbenzoic acid backbone and the cyclopropyl group is a foundational step in the synthesis. This is typically achieved through esterification reactions, with Fischer esterification being one of the most common and direct methods. masterorganicchemistry.com

Synthesis of Cyclopropyl 4-acetylbenzoate

The precursor, Cyclopropyl 4-acetylbenzoate, is synthesized by the esterification of 4-acetylbenzoic acid with cyclopropanol (B106826). 4-Acetylbenzoic acid is a commercially available solid derived from the oxidation of p-methylacetophenone. chemicalbook.com

The most direct method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (4-acetylbenzoic acid) and the alcohol (cyclopropanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester product, it is common practice to use a large excess of one of the reactants, typically the less expensive alcohol. masterorganicchemistry.com Another strategy is the continuous removal of water as it is formed, often accomplished using a Dean-Stark apparatus. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com An analogous procedure is documented for the synthesis of methyl 2-methyl-4-acetylbenzoate, where 2-methyl-4-acetylbenzoic acid is esterified with methanol using sulfuric acid as the catalyst. google.com

Coupling Reactions Involving Cyclopropanol or Cyclopropyl Halides

A key step in the synthesis of the target molecule is the formation of the cyclopropyl ester. This can be efficiently achieved through coupling reactions involving either cyclopropanol or a cyclopropyl halide with a suitable benzoic acid derivative.

One of the most direct methods is the esterification of a pre-functionalized benzoic acid with cyclopropanol. A plausible precursor would be 4-(2-bromoacetyl)benzoic acid. The coupling of this acid with cyclopropanol can be facilitated by standard esterification catalysts.

A common and effective method for such a transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction typically proceeds at room temperature and offers good yields.

Alternatively, an acid-catalyzed Fischer esterification could be employed, where cyclopropanol is reacted with 4-(2-bromoacetyl)benzoic acid in the presence of a strong acid catalyst like sulfuric acid, with the removal of water to drive the equilibrium towards the product.

Another approach involves the use of cyclopropyl halides, such as cyclopropyl bromide, reacting with a carboxylate salt, like silver 4-(2-bromoacetyl)benzoate. This nucleophilic substitution reaction would yield the desired ester.

| Coupling Method | Reactants | Key Reagents/Catalysts | Typical Conditions | Plausible Yield |

| Steglich Esterification | 4-(2-bromoacetyl)benzoic acid, Cyclopropanol | DCC, DMAP | Dichloromethane, Room Temp. | 85-95% |

| Fischer Esterification | 4-(2-bromoacetyl)benzoic acid, Cyclopropanol | H₂SO₄ (catalytic) | Toluene, Reflux (with Dean-Stark trap) | 70-85% |

| Nucleophilic Substitution | Silver 4-(2-bromoacetyl)benzoate, Cyclopropyl Bromide | - | Acetonitrile, Reflux | 60-75% |

Multi-Step Synthetic Sequences and Yield Optimization

A complete synthetic sequence for this compound would likely involve the initial synthesis of a key intermediate, followed by the introduction of the bromoacetyl group. A plausible multi-step pathway is outlined below, starting from the commercially available 4-acetylbenzoic acid.

Route 1: Late-stage Bromination

Esterification: 4-acetylbenzoic acid is first esterified with cyclopropanol to form cyclopropyl 4-acetylbenzoate. This can be achieved via Fischer or Steglich esterification as described previously. Optimization of this step would involve screening different catalysts and reaction conditions to maximize the yield.

Bromination: The resulting cyclopropyl 4-acetylbenzoate is then subjected to bromination at the α-position of the acetyl group. A common reagent for this transformation is bromine in a suitable solvent like acetic acid or chloroform. Alternatively, N-bromosuccinimide (NBS) with a radical initiator can be used for a more selective bromination. To optimize this step and minimize side reactions, controlling the reaction temperature and the stoichiometry of the brominating agent is crucial.

| Step | Transformation | Key Reagents | Plausible Yield |

| 1 | 4-acetylbenzoic acid → Cyclopropyl 4-acetylbenzoate | Cyclopropanol, H₂SO₄ | ~80% |

| 2 | Cyclopropyl 4-acetylbenzoate → this compound | Br₂, Acetic Acid | ~75% |

| Overall | ~60% |

Route 2: Early-stage Bromination

Bromination of Starting Material: 4-acetylbenzoic acid is first brominated to yield 4-(2-bromoacetyl)benzoic acid. This reaction requires careful control to avoid bromination of the aromatic ring.

Esterification: The resulting 4-(2-bromoacetyl)benzoic acid is then esterified with cyclopropanol using methods like Steglich esterification to produce the final product. Optimization would focus on the purification of the bromo-acid intermediate before proceeding to the esterification step to ensure a high-purity final product.

| Step | Transformation | Key Reagents | Plausible Yield |

| 1 | 4-acetylbenzoic acid → 4-(2-bromoacetyl)benzoic acid | Br₂, Acetic Acid | ~85% |

| 2 | 4-(2-bromoacetyl)benzoic acid → this compound | Cyclopropanol, DCC, DMAP | ~90% |

| Overall | ~76.5% |

Yield optimization for both sequences would involve a systematic study of reaction parameters such as temperature, reaction time, solvent, and catalyst loading. The use of flow chemistry could also be explored for better control over reaction conditions and potentially higher yields and purity. google.com

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. google.com Atom economy is a key metric in this regard, measuring the efficiency of a reaction in converting reactants to the desired product. google.com

In the proposed synthetic routes, the esterification step, particularly the acid-catalyzed Fischer esterification, has a high atom economy as the only byproduct is water. The Steglich esterification, while efficient, has a lower atom economy due to the formation of dicyclohexylurea as a byproduct from the DCC reagent.

The bromination step using elemental bromine (Br₂) has a good atom economy if the reaction proceeds with high selectivity, with hydrogen bromide (HBr) being the main byproduct. The use of NBS for bromination results in the formation of succinimide (B58015) as a byproduct, which lowers the atom economy.

From a green chemistry perspective, minimizing the use of hazardous solvents like dichloromethane and exploring more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) would be beneficial. google.com Catalytic approaches are generally preferred over stoichiometric reagents. Therefore, optimizing the catalytic Fischer esterification would be a greener approach compared to the DCC-mediated coupling.

Comparative Analysis of Synthetic Routes: Efficiency and Scalability

A comparative analysis of the two proposed multi-step synthetic routes reveals differences in their potential efficiency and scalability.

| Parameter | Route 1 (Late-stage Bromination) | Route 2 (Early-stage Bromination) |

| Overall Yield | Lower (~60%) | Potentially Higher (~76.5%) |

| Number of Steps | 2 | 2 |

| Scalability | The bromination of the cyclopropyl ester might be less selective on a larger scale, potentially leading to impurities. | The bromination of the starting acid is a well-established reaction and may be more amenable to scale-up. The subsequent esterification is also generally scalable. |

| Purification | Purification of the final product from bromination side-products might be challenging. | Purification of the intermediate bromo-acid might be more straightforward, leading to a cleaner final esterification reaction. |

| Safety | Handling of bromine requires significant safety precautions. | Handling of bromine is also required in this route. |

Chemical Reactivity and Transformation Mechanisms of Cyclopropyl 4 2 Bromoacetyl Benzoate

Nucleophilic Substitution Reactions at the Alpha-Bromo Position

The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. Consequently, this position is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion in a classic SN2 reaction. The carbonyl group plays a crucial role in facilitating this reaction by stabilizing the transition state.

Oxygen-containing nucleophiles, such as alcohols, carboxylates, and phenoxides, are expected to react with Cyclopropyl (B3062369) 4-(2-bromoacetyl)benzoate to form the corresponding α-ether and α-ester derivatives. For instance, in the presence of a base, an alcohol (R-OH) would attack the α-carbon, displacing the bromide and forming an α-alkoxy ketone. Similarly, reaction with a carboxylate salt (R-COO⁻) would yield an α-acyloxy ketone.

Table 1: Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alcohol | Sodium methoxide (B1231860) (NaOCH₃) in Methanol (B129727) | Cyclopropyl 4-(2-methoxyacetyl)benzoate |

| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | Cyclopropyl 4-(2-acetoxyacetyl)benzoate |

Nitrogen nucleophiles, including primary and secondary amines, readily participate in substitution reactions with α-bromo ketones. The reaction of Cyclopropyl 4-(2-bromoacetyl)benzoate with a primary amine (R-NH₂) would likely yield an α-amino ketone, which could be a precursor to various heterocyclic compounds. Secondary amines (R₂NH) would similarly produce α-(dialkylamino)ketones.

Table 2: Expected Products from Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product Structure |

|---|---|---|

| Primary Amine | Aniline (C₆H₅NH₂) | Cyclopropyl 4-(2-(phenylamino)acetyl)benzoate |

| Secondary Amine | Diethylamine ((C₂H₅)₂NH) | Cyclopropyl 4-(2-(diethylamino)acetyl)benzoate |

Sulfur-based nucleophiles are known for their high reactivity in SN2 reactions. Thiolates (RS⁻), generated from thiols in the presence of a base, would react with this compound to form α-thioether ketones. These products are valuable intermediates in organic synthesis.

Table 3: Illustrative Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Thiolate | Sodium thiophenoxide (NaSPh) | Cyclopropyl 4-(2-(phenylthio)acetyl)benzoate |

While direct SN2 substitution by carbanions can occur, the α-bromo ketone functionality also enables several classic named reactions that result in the formation of new carbon-carbon bonds.

Knoevenagel Condensation: Although the Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, a variation could potentially involve the α-bromo ketone as a precursor. However, the primary reaction would likely be a simple substitution if a stable carbanion is used.

Wittig Reaction: The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. While the carbonyl group of this compound could undergo a Wittig reaction, the α-bromo position is also reactive. A one-pot reaction could be envisioned where triphenylphosphine (B44618) first reacts with the α-bromo position to form a phosphonium (B103445) salt. Subsequent treatment with a base would generate the ylide, which could then react with an added aldehyde or ketone.

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester or ketone with a carbonyl compound in the presence of zinc metal. In this case, this compound would first react with zinc to form an organozinc intermediate (a Reformatsky reagent). This reagent would then add to an aldehyde or ketone to produce a β-hydroxy ketone after acidic workup.

Cyclopropyl Ring Opening and Rearrangement Reactions

The cyclopropyl group, being a strained three-membered ring, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids.

Protonation of the carbonyl oxygen in this compound under acidic conditions would enhance the electron-withdrawing nature of the acetyl group, potentially leading to the rearrangement of the protonated cyclopropyl ketone. The strain of the cyclopropane (B1198618) ring can be released through cleavage of one of the C-C bonds. The specific outcome of such a reaction would depend on the reaction conditions and the stability of the resulting carbocationic intermediates. This could lead to the formation of various rearranged products, such as unsaturated ketones or heterocyclic compounds. For instance, acid-catalyzed rearrangement of cyclopropyl ketones can lead to the formation of 1-oxacyclopent-1-enyl cations.

Base-Mediated Cyclopropyl Ring Isomerizations

The presence of a cyclopropyl ketone system in conjunction with an α-bromo substituent makes this compound susceptible to base-mediated rearrangements. While specific studies on this exact molecule are not prevalent, its reactivity can be inferred from the well-established behavior of α-halo ketones.

One of the most significant reactions for α-halo ketones in the presence of a base is the Favorskii rearrangement. This reaction typically leads to the formation of carboxylic acid derivatives. For this compound, the reaction mechanism would likely initiate with the abstraction of an acidic α'-proton (a proton on the carbon of the bromoacetyl group) by a base. However, the molecule lacks an enolizable α'-hydrogen. In cases where enolate formation is not possible, the reaction can proceed through an alternative mechanism, sometimes known as the pseudo-Favorskii or quasi-Favorskii rearrangement. This pathway involves the direct nucleophilic attack of the base (e.g., hydroxide) on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of this intermediate, leading to the migration of the neighboring carbon and displacement of the bromide ion.

Another potential outcome of base treatment is the opening of the cyclopropyl ring. Cyclopropyl ketones can undergo C-C bond activation under certain catalytic conditions, for instance, with palladium catalysts, to yield α,β-unsaturated ketones. While this is typically not a simple base-mediated isomerization, the inherent strain of the three-membered ring makes it a potential reaction pathway under specific conditions.

Carbonyl Group Reactivity and Derivatives Formation

The ketone functionality is a primary site for nucleophilic addition reactions.

Reduction of the Ketone Functionality

The ketone group in this compound can be selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, as it readily reduces aldehydes and ketones but typically does not affect less reactive ester groups under standard conditions.

The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during a workup step to yield the alcohol. Given the structure of this compound, the expected product of this reduction would be cyclopropyl 4-(2-bromo-1-hydroxyethyl)benzoate. The reaction is generally chemoselective, leaving the benzoate (B1203000) ester and the carbon-bromine bond intact.

Table 1: Reactivity of Carbonyl Groups with Sodium Borohydride

| Carbonyl Type | Reactivity with NaBH₄ |

| Aldehydes | High |

| Ketones | Moderate |

| Esters | Low / Unreactive |

| Amides | Unreactive |

This table provides a general overview of the chemoselectivity of sodium borohydride.

Formation of Imines and Hydrazones

The carbonyl group of the ketone readily reacts with primary amines (R-NH₂) to form imines (Schiff bases) and with hydrazines (R-NH-NH₂) to form hydrazones. These are condensation reactions involving the elimination of a water molecule and are typically catalyzed by mild acid.

The mechanism for imine formation involves a two-stage process:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, leading to a neutral tetrahedral intermediate called a carbinolamine after a proton transfer.

Dehydration: The carbinolamine is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the C=N double bond of the imine.

The pH of the reaction is crucial; it is generally optimal around 4-5. At lower pH, the amine nucleophile is protonated and becomes non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration step. The formation of hydrazones follows a very similar mechanism. These derivatives are often stable, crystalline solids.

Ester Hydrolysis and Transesterification Reactions

The cyclopropyl benzoate portion of the molecule is subject to hydrolysis and transesterification reactions, which are characteristic of esters.

Ester Hydrolysis: This reaction cleaves the ester back into a carboxylic acid and an alcohol. It can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. The reaction is driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water, leading to a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. A stoichiometric amount of a base, like sodium hydroxide (B78521), is required. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which

Reaction Kinetics and Mechanistic Pathways Elucidation

Role of the Cyclopropyl Group in Electronic and Steric Effects

The cyclopropyl group, a three-membered carbocyclic ring, is a unique substituent that exerts significant electronic and steric influences on the parent molecule. Its properties are distinct from other alkyl groups due to its high degree of ring strain and the specific nature of its carbon-carbon bonds.

Electronic Effects:

The carbon-carbon bonds within the cyclopropyl ring possess a higher degree of p-character than those in typical alkanes. This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the benzene (B151609) ring in the benzoate moiety. When positioned para to the ester linkage, the cyclopropyl group acts as an electron-donating group. This electron donation occurs through a mechanism known as σ-π conjugation (or hyperconjugation), where the electrons in the C-C sigma bonds of the cyclopropane ring overlap with the π-orbitals of the aromatic ring.

This electron-donating nature has several consequences for the reactivity of this compound:

Increased Nucleophilicity of the Aromatic Ring: The electron density of the benzene ring is enhanced, making it more susceptible to electrophilic aromatic substitution reactions.

Modulation of Ester Reactivity: The electron-donating effect can influence the electrophilicity of the carbonyl carbon in the ester group, potentially affecting the rates of nucleophilic acyl substitution reactions.

Stabilization of Adjacent Carbocations: The cyclopropyl group is known to effectively stabilize an adjacent positive charge. This property could be relevant in potential reaction mechanisms that involve carbocationic intermediates.

A comparative analysis of the acidity of p-substituted benzoic acids highlights the electron-donating nature of the cyclopropyl group.

| Substituent (at para position) | pKa of Benzoic Acid Derivative | Electronic Effect |

| -H (Benzoic Acid) | 4.19 | Reference |

| -CH(CH₃)₂ (Isopropyl) | 4.48 | Electron-donating |

| -c-C₃H₅ (Cyclopropyl) | 4.45 | Electron-donating |

| -NO₂ | 3.44 | Electron-withdrawing |

This interactive data table illustrates that the cyclopropyl group, similar to other alkyl groups, decreases the acidity of benzoic acid (indicated by a higher pKa value) compared to the unsubstituted form, confirming its role as an electron-donating group.

Steric Effects:

The cyclopropyl group also imparts distinct steric properties to the molecule. While relatively small, its rigid, planar triangular structure can influence the approach of reagents and the conformation of the molecule.

Conformational Rigidity: The presence of the cyclopropyl ring restricts bond rotation, leading to a more defined molecular conformation. This can have implications for its interaction with other molecules or surfaces, for instance, in chromatographic separations or in binding to a biological target.

Steric Hindrance: The group can sterically hinder reactions at adjacent positions on the aromatic ring, although this effect is generally less pronounced than that of bulkier alkyl groups like tert-butyl. The specific orientation of the cyclopropyl ring relative to the benzoate moiety would be a key determinant of the extent of this steric influence.

Further experimental and computational studies would be necessary to fully elucidate the quantitative aspects of these effects and to map the detailed reaction mechanisms involving this compound.

Applications of Cyclopropyl 4 2 Bromoacetyl Benzoate As a Precursor in Advanced Organic Synthesis

Synthesis of Heterocyclic Scaffolds and Ring Systems

The electrophilic nature of the carbon atom bearing the bromine in Cyclopropyl (B3062369) 4-(2-bromoacetyl)benzoate, combined with the influence of the adjacent carbonyl group, renders it highly susceptible to nucleophilic attack. This reactivity is harnessed in various cyclization reactions to form a multitude of heterocyclic systems.

Pyrrole (B145914) and Furan (B31954) Derivatives

While specific examples detailing the use of Cyclopropyl 4-(2-bromoacetyl)benzoate in the synthesis of pyrrole and furan derivatives are not extensively documented in publicly available literature, the analogous reactivity of α-haloketones suggests potential synthetic routes. For instance, the Paal-Knorr synthesis, a classical method for pyrrole formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. Although this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to such an intermediate.

Similarly, the Feist-Benary furan synthesis, which utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound, presents a plausible pathway for the formation of furan derivatives from this compound.

Oxazole (B20620) and Thiazole (B1198619) Derivatives

The synthesis of oxazole and thiazole derivatives often relies on the reaction of α-haloketones with amides or thioamides, respectively, in what is known as the Robinson-Gabriel synthesis and the Hantzsch thiazole synthesis. The bromoacetyl moiety of this compound is ideally suited for these transformations.

Table 1: Representative Synthesis of Oxazole and Thiazole Derivatives

| Heterocycle | Reactant | General Reaction Scheme |

|---|---|---|

| Oxazole | Amide | R-C(=O)NH₂ + BrCH₂C(=O)-Ar-COOC₃H₅ → Oxazole ring |

Note: Ar represents the 4-(cyclopropylcarbonyl)phenyl group.

Imidazole (B134444) and Pyrazole (B372694) Derivatives

The construction of imidazole and pyrazole rings can also be envisioned using this compound as a starting material. The Debus synthesis of imidazoles, for example, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. While not a direct application, derivatives of the title compound could be elaborated to fit this synthetic scheme.

For pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) is a common method. The α-bromo ketone functionality of this compound could be exploited to first react with a suitable partner to generate a 1,3-dicarbonyl intermediate, which can then be cyclized with hydrazine.

Benzofused Heterocycles

The synthesis of benzofused heterocycles, such as benzofurans and indoles, often involves intramolecular cyclization reactions. Starting from appropriately substituted phenols or anilines, the α-bromoacetyl group of this compound can be used to alkylate the heteroatom, followed by a cyclization step to form the fused ring system. The specific conditions for these reactions would be highly dependent on the nature of the aromatic precursor.

Construction of Complex Polycyclic Structures

The reactivity of this compound extends beyond the formation of simple five-membered heterocycles. Its functional groups can participate in cascade reactions and multi-component reactions to build more elaborate polycyclic frameworks. For example, tandem reactions involving both the α-bromo ketone and the cyclopropyl ester could lead to the formation of bridged or spirocyclic systems. However, specific, documented examples of such transformations using this particular compound are scarce in the available scientific literature.

Precursor to Chiral Compounds via Asymmetric Transformations

The prochiral ketone within the bromoacetyl group of this compound presents an opportunity for asymmetric synthesis. The reduction of this ketone using chiral reducing agents or catalytic asymmetric hydrogenation could yield chiral β-bromoalcohols. These chiral intermediates are valuable synthons for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules.

Furthermore, the cyclopropyl ester moiety itself can be a source of chirality. Asymmetric hydrolysis of the ester or its participation in enzyme-catalyzed reactions could lead to the formation of chiral cyclopropanol (B106826) derivatives.

Table 2: Potential Asymmetric Transformations

| Transformation | Reagent/Catalyst | Product Type |

|---|---|---|

| Asymmetric Ketone Reduction | Chiral Boranes, Asymmetric Hydrogenation Catalysts | Chiral β-Bromoalcohols |

Integration into Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable and controlled self-assembly of molecular building blocks, often referred to as tectons. researchgate.net this compound possesses distinct structural motifs that could enable its participation in forming ordered, non-covalent assemblies such as crystal engineering and the formation of functional materials.

The benzoate (B1203000) moiety is a well-established functional group in crystal engineering, capable of forming robust and directional hydrogen bonds through its carboxylate function, which can be unmasked from the cyclopropyl ester. researchgate.net Aromatic stacking interactions, specifically π–π stacking, involving the benzene (B151609) ring also play a crucial role in the organization of molecules in the solid state. rgpv.ac.in These interactions can guide the assembly of molecules into predictable one-, two-, or three-dimensional networks.

The bromoacetyl group, while primarily known for its covalent bond-forming capabilities, could also participate in weaker interactions such as halogen bonding, which is increasingly being recognized as a significant force in directing crystal packing.

The combination of these features in this compound suggests its potential as a versatile tecton. By modifying the substitution pattern on the aromatic ring or by co-crystallization with other molecules, it would be possible to fine-tune the resulting supramolecular architecture.

| Feature of this compound | Potential Role in Supramolecular Assembly | Relevant Interactions |

| Benzoate Core | Directs assembly through predictable interactions. | Hydrogen bonding (if ester is hydrolyzed), π–π stacking. |

| Cyclopropyl Group | Provides conformational rigidity and specific interactions. | C–H⋯π interactions, hydrophobic interactions. |

| Bromoacetyl Group | Can participate in directional non-covalent interactions. | Halogen bonding. |

Development of Novel Linkers and Conjugation Reagents

The demand for advanced chemical tools to link and modify biomolecules has led to the development of a wide array of bifunctional linkers. wuxibiology.com These reagents typically possess two different reactive groups, allowing for the covalent connection of two distinct molecular entities. This compound is well-suited as a precursor for such linkers, primarily due to the presence of the highly reactive bromoacetyl group.

The bromoacetyl moiety is a classic electrophilic group that reacts efficiently and selectively with nucleophiles, particularly thiols from cysteine residues in proteins and peptides, to form a stable thioether bond. nih.govnih.gov This reactivity makes it an ideal "warhead" for targeted covalent modification of biological molecules. nih.govwuxiapptec.com The reaction is typically chemoselective under physiological conditions, minimizing off-target reactions with other amino acid residues. mdpi.com

The cyclopropyl benzoate portion of the molecule can be considered the "scaffold" of a potential linker. The aromatic ring provides a rigid spacer, which can be important for maintaining a defined distance between the conjugated molecules. acs.org Furthermore, the cyclopropyl ester can be hydrolyzed to reveal a carboxylic acid, which can then be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, such as those found on lysine (B10760008) residues in proteins. nih.gov This would transform the molecule into a heterobifunctional linker, capable of reacting with both thiols and amines.

The unique properties of the cyclopropyl group could also be exploited in the design of linkers. Its inherent rigidity can help in controlling the conformation of the linker, which can be crucial for the biological activity of the final conjugate. acs.org Moreover, the metabolic stability often associated with cyclopropyl-containing compounds could enhance the in vivo stability of the resulting bioconjugate.

The general scheme for the application of this compound as a precursor for a heterobifunctional linker would involve:

Hydrolysis of the cyclopropyl ester to yield 4-(2-bromoacetyl)benzoic acid.

Activation of the resulting carboxylic acid.

Conjugation to a biomolecule containing a primary amine.

Reaction of the bromoacetyl group with a thiol-containing molecule.

| Component of the Derived Linker | Function | Target Residue/Group | Bond Formed |

| Activated Carboxylate | Amine-reactive handle | Lysine, N-terminus | Amide |

| Bromoacetyl Group | Thiol-reactive handle | Cysteine | Thioether |

| Aromatic Ring | Rigid spacer | - | - |

| Cyclopropyl Group (in the final conjugate) | Conformational rigidity, potential metabolic stability | - | - |

Spectroscopic and Structural Elucidation Studies for Advanced Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Cyclopropyl (B3062369) 4-(2-bromoacetyl)benzoate. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) techniques are crucial for assembling the molecular puzzle.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

To establish the bonding framework of Cyclopropyl 4-(2-bromoacetyl)benzoate, a suite of 2D NMR experiments would be utilized.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would reveal correlations between the protons on the cyclopropyl ring and the vicinal protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. This would definitively assign the carbon signals for the cyclopropyl CH and CH₂, the aromatic CHs, and the bromoacetyl CH₂.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations |

|---|---|---|

| Cyclopropyl CH | Cyclopropyl CH₂ | Aromatic C, Ester C=O |

| Cyclopropyl CH₂ | Cyclopropyl CH | Aromatic C, Ester C=O |

| Aromatic CH | Adjacent Aromatic CH | Ketone C=O, Ester C=O, Other Aromatic C |

NOESY for Stereochemical Assignments

The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding. For a relatively rigid molecule like this compound, NOESY could provide information on the preferred conformation, for example, by showing correlations between the cyclopropyl protons and the ortho-protons of the benzoate (B1203000) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature, differentiating the ester and ketone environments.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O (Ester) | 1725-1705 | Strong intensity |

| C=O (α-Halo Ketone) | 1715-1695 | Strong intensity, typically at a lower frequency than a simple ketone |

| C-O (Ester) | 1300-1100 | Strong intensity |

| Aromatic C=C | 1600-1450 | Medium to weak intensity |

| C-H (Aromatic) | 3100-3000 | Medium to weak intensity |

| C-H (Cyclopropyl) | ~3050 | Medium to weak intensity |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₁BrO₃), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass. Analysis of the isotopic pattern, due to the presence of bromine (⁷⁹Br and ⁸¹Br), would further corroborate the presence of a single bromine atom.

The fragmentation pattern observed in the mass spectrum would also offer structural information. Key fragmentation pathways would likely involve the loss of the bromoacetyl group, cleavage of the ester, and fragmentation of the cyclopropyl ring.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the conformation of the molecule in the solid state and detail any intermolecular interactions, such as hydrogen bonding or stacking, that dictate the crystal packing.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to derivatives)

This compound itself is an achiral molecule. Therefore, it would not exhibit a signal in VCD or ECD experiments. However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclopropyl ring or the bromoacetyl group, these techniques would become essential. VCD and ECD measure the differential absorption of left and right circularly polarized light by a chiral molecule and can be used to determine the absolute configuration of its stereocenters by comparing experimental spectra to those predicted by quantum chemical calculations.

Computational and Theoretical Investigations of Cyclopropyl 4 2 Bromoacetyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. These methods can elucidate the electronic environment, predict reactivity, and interpret spectroscopic data.

DFT Studies on Molecular Orbitals and Charge Distribution

DFT studies are instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to a molecule's reactivity. For Cyclopropyl (B3062369) 4-(2-bromoacetyl)benzoate, the HOMO is expected to be localized primarily on the electron-rich benzoate (B1203000) ring and the oxygen atoms of the ester group. The LUMO, conversely, would likely be centered on the electrophilic carbonyl carbon of the bromoacetyl group and the C-Br bond, indicating these as the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Computational studies on similar aromatic esters and alpha-bromo ketones suggest that the presence of the electron-withdrawing bromoacetyl group would lower the LUMO energy, potentially leading to a moderate HOMO-LUMO gap and suggesting a susceptibility to nucleophilic reactions.

Mulliken population analysis and natural bond orbital (NBO) analysis are computational techniques used to determine the partial atomic charges on each atom in a molecule. In Cyclopropyl 4-(2-bromoacetyl)benzoate, these analyses would likely reveal a significant positive charge on the carbonyl carbon of the acetyl group and the carbon atom bonded to the bromine, making them highly electrophilic. The oxygen atoms of the ester and carbonyl groups would exhibit negative charges, while the atoms of the cyclopropyl and phenyl rings would have more nuanced charge distributions.

Table 1: Predicted Frontier Molecular Orbital (FMO) Analysis for this compound

| Parameter | Predicted Value/Region | Implication |

|---|---|---|

| HOMO Energy | Moderate to Low | Indicates electron-donating capability of the benzoate moiety. |

| LUMO Energy | Low | Highlights the electrophilic nature of the bromoacetyl group. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| HOMO Localization | Benzoate ring, ester oxygen atoms | Primary sites for electrophilic attack. |

| LUMO Localization | Carbonyl carbon (acetyl), C-Br bond | Primary sites for nucleophilic attack. |

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the characterization of a molecule.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are expected to correlate well with experimental data. The protons and carbons of the cyclopropyl ring would have characteristic shifts in the upfield region. The aromatic protons of the benzoate ring would appear in the downfield region, with their exact positions influenced by the ester and bromoacetyl groups. The methylene (B1212753) protons adjacent to the carbonyl and bromine atoms would also have a distinct downfield chemical shift.

IR Spectroscopy: The vibrational frequencies calculated through DFT can be correlated with an experimental IR spectrum. Key predicted vibrational modes would include the C=O stretching frequencies for the ester and ketone groups, which are expected to be intense and in the range of 1720-1740 cm-1 and 1700-1720 cm-1 respectively. C-Br stretching and the various vibrations of the aromatic and cyclopropyl rings would also be identifiable.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, electronic transitions would likely involve π-π* transitions within the benzoate ring and n-π* transitions associated with the carbonyl groups.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations would reveal the preferred rotational conformations around the single bonds, particularly the C-C bond connecting the bromoacetyl group to the phenyl ring and the C-O bond of the ester linkage. These simulations could identify the most stable, low-energy conformations and the energy barriers between different conformers. The flexibility of the cyclopropyl and bromoacetyl groups relative to the more rigid benzoate core would be a key aspect to investigate, as this can influence how the molecule interacts with other chemical species.

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, a key area of investigation would be its reactions with nucleophiles, given the presence of the reactive bromoacetyl group.

Studies on analogous α-bromo ketones have shown that they readily undergo nucleophilic substitution reactions. Computational modeling of the reaction of this compound with a nucleophile would likely proceed via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion. DFT calculations could be used to locate the transition state for this process and determine the activation energy, providing a quantitative measure of the reaction rate.

Structure-Reactivity Relationship Analysis

By systematically modifying the structure of this compound in silico, computational methods can establish clear structure-reactivity relationships. For instance, substituting the hydrogen atoms on the phenyl ring with electron-donating or electron-withdrawing groups would alter the electronic properties of the entire molecule.

Electron-donating groups (e.g., -OCH3, -CH3) on the benzoate ring would increase the electron density of the ring and raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack on the ring, but could slightly decrease the reactivity of the bromoacetyl group towards nucleophiles.

Electron-withdrawing groups (e.g., -NO2, -CN) would have the opposite effect, lowering the HOMO energy and making the bromoacetyl group more electrophilic and thus more reactive towards nucleophiles.

Computational studies on various cyclopropyl ketones have highlighted the role of the cyclopropyl group in influencing reactivity, often through electronic and steric effects. nih.govacs.orgresearchgate.netmanchester.ac.uknih.gov The unique electronic nature of the cyclopropyl ring can stabilize adjacent carbocations or radicals, which could be relevant in certain reaction pathways.

Design of Novel Transformations via Computational Screening

Computational screening allows for the rapid evaluation of a large number of potential reactants or catalysts for a specific transformation, guiding experimental efforts. For this compound, computational screening could be employed to:

Identify optimal nucleophiles: By calculating the activation energies for the reaction of the bromoacetyl group with a library of different nucleophiles, one could predict which reactions would be the most efficient.

Explore novel cycloadditions: The presence of the cyclopropyl and carbonyl functionalities might allow for unique cycloaddition reactions. Computational modeling could explore the feasibility of various pericyclic reactions under different conditions.

Design catalysts: For reactions where this compound is a substrate, computational methods could be used to design catalysts that lower the activation energy of the desired reaction pathway, for example, in Lewis acid-catalyzed reactions involving the carbonyl groups.

Future Research Directions and Untapped Potential

Exploration of Catalytic Applications Involving the Compound

The inherent reactivity of the α-bromoketone and cyclopropyl (B3062369) ketone moieties within Cyclopropyl 4-(2-bromoacetyl)benzoate makes it a prime candidate for a variety of catalytic transformations.

The α-bromoketone functionality is a versatile handle for carbon-carbon bond formation. nih.gov Future research could explore stereoconvergent cross-coupling reactions. For instance, nickel-catalyzed asymmetric cross-couplings with arylmetal reagents, such as arylzincs, could lead to the synthesis of chiral α-aryl ketones. nih.gov These reactions can proceed under mild conditions to generate potentially labile tertiary stereocenters with high enantioselectivity. nih.gov Investigating various ligands and catalyst systems could optimize reaction efficiency and expand the scope to include a wider range of coupling partners. nih.gov

Furthermore, the cyclopropyl ketone unit opens avenues for catalytic formal [3+2] cycloadditions. nih.gov Samarium(II) iodide (SmI₂), for example, has been shown to catalyze intermolecular coupling reactions of cyclopropyl ketones with alkenes and alkynes to furnish diverse five-membered ring systems. nih.govacs.org The reactivity in these transformations is influenced by the electronic nature of the substituents on the ketone. nih.govacs.org The aryl benzoate (B1203000) portion of the target molecule could enhance the reactivity through conjugation effects, promoting the necessary cyclopropyl fragmentation under catalytic conditions. nih.govacs.org Exploring the use of SmI₂ in combination with co-catalysts or stabilizers could further enhance the efficiency of these cycloadditions, particularly for less reactive substrates. nih.gov

| Catalytic Approach | Functional Group | Potential Product | Key Research Focus |

| Nickel-Catalyzed Asymmetric Cross-Coupling | α-Bromoketone | Chiral α-Aryl Ketones | Ligand development, stereocontrol, substrate scope |

| SmI₂-Catalyzed [3+2] Cycloaddition | Cyclopropyl Ketone | Functionalized Cyclopentanes | Catalyst stabilization, reaction kinetics, diastereoselectivity |

Development of Greener Synthetic Routes and Methodologies

Traditional methods for the synthesis of α-bromoketones often rely on hazardous reagents like molecular bromine. researchgate.net Future research should focus on developing more environmentally benign synthetic routes to this compound and its derivatives.

One promising avenue is the use of greener brominating agents and reaction media. For example, protocols using a bromide/bromate (B103136) couple or a combination of ammonium (B1175870) bromide and Oxone offer non-hazardous alternatives to Br₂. researchgate.netrsc.orgdeepdyve.com These reactions can often be performed in aqueous media or under solvent-free conditions, significantly reducing the environmental impact. rsc.orgmdpi.com Another approach involves using N-bromosuccinimide (NBS) in recyclable ionic liquids, which can simplify product isolation and allow for reuse of the reaction medium. scirp.org

The development of one-pot syntheses, starting from more readily available precursors, represents another key direction. A one-pot strategy could involve the oxidation of a secondary alcohol precursor followed by oxidative bromination in situ, using reagents like Oxone and NH₄Br. rsc.orgdeepdyve.com Such a process would reduce waste by minimizing intermediate purification steps.

| Green Chemistry Strategy | Reagents/Conditions | Advantages |

| Alternative Brominating Agents | NH₄Br/Oxone; Bromide/Bromate | Non-hazardous, air-stable, often uses non-toxic reagents. researchgate.netrsc.org |

| Recyclable Media | Ionic Liquids with NBS | Reusability of reaction medium, simplified product extraction. scirp.org |

| Microwave-Assisted Synthesis | UHP/NaBr on Silica | Solvent-free conditions, extremely short reaction times. mdpi.com |

| One-Pot Reactions | In situ oxidation and bromination | Reduced waste, improved atom economy, fewer purification steps. rsc.orgdeepdyve.com |

Integration into Flow Chemistry Systems for Continuous Synthesis

The synthesis of α-haloketones can involve unstable intermediates or highly exothermic reactions, making flow chemistry an ideal platform for their production. vapourtec.comacs.org Integrating the synthesis of this compound into a continuous flow system could offer significant advantages in terms of safety, scalability, and product consistency.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.com This precise control is particularly beneficial for α-bromination reactions, where it can minimize the formation of undesired byproducts like dibrominated species. mdpi.com Researchers have demonstrated that flow techniques can even enable reactions that are not feasible under batch conditions due to the instability of intermediates. vapourtec.com

A multistep continuous flow process could be designed, starting from an appropriate N-protected amino acid or another suitable precursor. acs.org Such a system could involve sequential reactor coils for different reaction steps, such as anhydride (B1165640) formation, reaction with diazomethane (B1218177) (if applicable), and final conversion to the α-bromoketone, eliminating the need to handle potentially hazardous intermediates in isolation. acs.orgnih.gov This approach has been successfully used to produce chiral α-halo ketones, highlighting its potential for creating complex molecules with high purity and yield. acs.org

Advanced Materials Science Applications as a Building Block

The combination of a rigid aromatic core (the benzoate group) and reactive functionalities makes this compound an intriguing building block for advanced materials. americhem.comwikipedia.org

The aromatic ketone substructure is a key component of high-performance polymers known as polyaryletherketones (PAEKs), such as PEEK. americhem.comfindoutaboutplastics.com These materials are known for their exceptional thermal stability, chemical resistance, and robust mechanical properties. americhem.comtandfonline.com Future research could investigate the polymerization of monomers derived from this compound. The rigid backbone and polar ketone groups could lead to semi-crystalline polymers with high melting points and glass transition temperatures. tandfonline.comacs.org

Furthermore, the benzoate ester moiety is a common feature in liquid crystal materials. wikipedia.org Cholesteryl benzoate was the first compound in which liquid crystalline properties were observed. wikipedia.org By modifying the cyclopropyl and bromoacetyl groups, or by incorporating the entire molecule into a larger mesogenic structure, it may be possible to design novel thermotropic liquid crystals. scirp.orgchymist.com The specific geometry and polarity of the molecule could influence the formation of different liquid crystal phases, such as nematic or smectic phases, with potential applications in display technologies and sensors. scirp.orgchymist.comwisc.edu

Unexplored Reactivity Patterns and Novel Transformations

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile.

The cyclopropyl ketone can undergo a variety of transformations. Under acidic conditions, aryl cyclopropyl ketones are known to cyclize, forming tetralones. rsc.org They can also participate in nickel-catalyzed dimerization reactions to form highly substituted cyclopentanes. acs.org The presence of the electron-withdrawing benzoate group could significantly influence the outcome of these reactions.

The α-bromoketone is a powerful electrophile and a precursor to numerous other functionalities. It can be readily converted to α,β-unsaturated ketones via dehydrobromination using a mild base like pyridine. libretexts.orglibretexts.org This transformation introduces a conjugated system, which is a valuable structural motif in organic synthesis. Additionally, α-bromoketones are key starting materials for the synthesis of a wide array of heterocycles, including thiazoles and pyrroles, through reactions with thioamides or dicarbonyl compounds, respectively. wikipedia.org The bifunctional nature of the molecule, with two electrophilic sites (the α-carbon and the carbonyl carbon), opens the door to complex cascade reactions for building molecular complexity. wikipedia.org

Future work could focus on intramolecular reactions, where the different functional groups within the molecule react with each other under specific conditions to form novel polycyclic structures. For example, a base-induced Favorskii-type rearrangement could be explored, potentially leading to interesting ring-contracted products. wikipedia.org

| Functional Group | Transformation | Potential Product Class |

| Cyclopropyl Ketone | Acid-catalyzed cyclization | Tetralones rsc.org |

| Cyclopropyl Ketone | Ni-catalyzed dimerization | Substituted cyclopentanes acs.org |

| α-Bromoketone | Dehydrobromination | α,β-Unsaturated ketones libretexts.orglibretexts.org |

| α-Bromoketone | Hantzsch Synthesis | Pyrroles wikipedia.org |

| α-Bromoketone | Reaction with Thioamides | Thiazoles wikipedia.org |

Q & A

Q. What are the critical steps in synthesizing Cyclopropyl 4-(2-bromoacetyl)benzoate to ensure high yield and purity?

Methodological Answer: The synthesis typically involves esterification and bromoacetylation steps. Key considerations include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP (4-dimethylaminopyridine) for ester formation between 4-(2-bromoacetyl)benzoic acid and cyclopropanol. Maintain temperatures below 0°C during bromoacetylation to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm by melting point analysis (expected range: 120–125°C, based on analogous brominated benzoates) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particulates .

- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. Avoid water in fire scenarios—use dry chemical extinguishers .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Stability studies on similar brominated esters indicate decomposition above 40°C .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR should show characteristic signals: cyclopropyl protons (δ 1.2–1.5 ppm, multiplet), bromoacetyl methylene (δ 4.3–4.5 ppm, singlet), and aromatic protons (δ 7.8–8.2 ppm). C NMR will confirm ester carbonyl (δ ~167 ppm) and bromoacetyl carbon (δ ~40 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should exhibit a molecular ion peak at m/z 325.98 (calculated for CHBrO) with isotopic patterns matching bromine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., IR for ester C=O stretch ~1720 cm, X-ray crystallography for unambiguous confirmation of cyclopropyl geometry). For crystal structure analysis, use Cu-Kα radiation (λ = 1.5418 Å) and refine with SHELX-97 .

- Dynamic NMR : If rotational isomers are suspected (e.g., hindered rotation in the cyclopropyl group), variable-temperature NMR can clarify splitting patterns .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). Bromoacetyl groups are prone to hydrolysis at pH >10; stabilization requires inert atmospheres (N) and antioxidants like BHT (butylated hydroxytoluene) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. For long-term storage, lyophilize and store under argon at -20°C .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electrophilicity of the bromoacetyl group. Frontier molecular orbital (FMO) analysis predicts reactivity toward nucleophiles (e.g., amines, thiols) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics for SN2 substitutions at the bromine site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.